Product packaging for N-Methylformanilide(Cat. No.:CAS No. 93-61-8)

N-Methylformanilide

Cat. No.: B046363
CAS No.: 93-61-8
M. Wt: 135.16 g/mol
InChI Key: JIKUXBYRTXDNIY-UHFFFAOYSA-N
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Description

N-Methylformanilide is a high-purity, polar aprotic solvent and reagent of significant importance in advanced organic synthesis. Its primary research application is as a key component in the Vilsmeier-Haack reaction, a fundamental method for the formylation of electron-rich aromatic compounds to produce aromatic aldehydes. In this mechanism, this compound reacts with phosphoryl chloride (POCI3) or other chlorinating agents to form the highly electrophilic Vilsmeier reagent, a chloro-iminium ion, which acts as the formylating species. Beyond this specific reaction, its properties as a high-boiling, stable solvent with good solvating power make it valuable in various other synthetic transformations, including as a reaction medium for condensations and polymerizations. Researchers value this compound for its ability to facilitate selective formylation under controlled conditions, enabling the synthesis of complex pharmaceutical intermediates, dyes, and functional organic materials. This product is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B046363 N-Methylformanilide CAS No. 93-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylformamide
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InChI

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
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InChI Key

JIKUXBYRTXDNIY-UHFFFAOYSA-N
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Canonical SMILES

CN(C=O)C1=CC=CC=C1
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Molecular Formula

C8H9NO
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DSSTOX Substance ID

DTXSID0059089
Record name Formamide, N-methyl-N-phenyl-
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Molecular Weight

135.16 g/mol
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Physical Description

Colorless liquid; mp = 9-13 deg C; [Alfa Aesar MSDS]
Record name N-Methylformanilide
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Vapor Pressure

0.02 [mmHg]
Record name N-Methylformanilide
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CAS No.

93-61-8
Record name N-Methylformanilide
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Advanced Synthesis Methodologies and Reaction Kinetics of N Methylformanilide

Catalytic Synthesis Pathways for N-Methylformanilide

Catalysis plays a pivotal role in the synthesis of this compound, with both metal-based and metal-free systems being explored to enhance reaction efficiency and product yield. These pathways offer distinct advantages and are subject to ongoing research to overcome their inherent limitations.

Metal-Catalyzed N-Formylation Reactions

Metal complexes and metal-supported catalysts have been extensively investigated for their ability to catalyze the N-formylation of amines, including the synthesis of this compound. These catalysts often provide high activity and selectivity under specific reaction conditions.

Molybdenum pincer complexes have emerged as effective catalysts for the hydrogenation of amides. Specifically, they have demonstrated high selectivity in the C-N bond hydrogenolysis of N-methylated formanilides. researchgate.net A notable example involves the use of a specific molybdenum pincer complex, Mo-1a, which has shown particular efficacy for this transformation. researchgate.net The reaction typically proceeds under a hydrogen atmosphere at elevated temperatures, leading to the cleavage of the C-N bond to yield the corresponding amine and methanol (B129727).

The general catalytic performance and selectivity issues of this process have been rationalized by considering an anionic Mo(0) species as the active catalyst. The interplay between the reduction of the amide's carbonyl group and the potential for catalyst poisoning by primary amides contributes to the selective hydrogenation of N-methylated formanilides. researchgate.net

Table 1: Hydrogenation of this compound using Molybdenum Pincer Complex Mo-1a

Entry Temperature (°C) Conversion (%) Yield of N-methylaniline (%)
1 130 >99 99
2 100 >99 98
3 80 89 86

Standard reaction conditions: this compound (0.5 mmol), Mo-1a (5 mol%), NaBHEt3 (5 mol%), toluene (B28343) (2 mL), 50 bar H2, 24 h.

Zeolites, with their microporous structure and acidic properties, serve as effective heterogeneous catalysts for various organic transformations, including the N-formylation of amines. Natural zeolites, such as Heulandite (HEU), have been successfully employed for the N-formylation of primary and secondary amines using formic acid at room temperature under solvent-free conditions. researchgate.net This method is noted for its simplicity, environmental friendliness, and the reusability of the catalyst.

In a typical procedure, the amine is reacted with formic acid in the presence of the zeolite catalyst. The reaction proceeds efficiently, yielding the corresponding formamide (B127407). For instance, the N-formylation of 4-chloroaniline with formic acid using H-zeolite A as a catalyst resulted in a 95% yield in just 15 minutes at room temperature, whereas the reaction without the catalyst only yielded 25% after 100 minutes. medcraveonline.commedcraveonline.com The high surface area and active acid sites of the H-form of Zeolite A are credited for its high catalytic efficiency. medcraveonline.commedcraveonline.com The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. medcraveonline.commedcraveonline.com

Table 2: N-Formylation of Various Amines using Zeolite Catalysts

Amine Catalyst Time (min) Yield (%)
Aniline H-Zeolite A 15 95
4-Chloroaniline H-Zeolite A 15 95
4-Nitroaniline H-Zeolite A 20 92
N-Methylaniline H-Zeolite A 30 90

Reaction conditions: Amine (1.0 mmol), Formic acid (1.2 mmol), Zeolite A (0.05g), room temperature, solvent-free.

Despite their effectiveness, metal-based catalysts in this compound synthesis present several challenges. Homogeneous catalysts, while often exhibiting high activity and selectivity, suffer from difficulties in separation from the product mixture, which can lead to product contamination and limits the recyclability of the catalyst. researchgate.net This not only increases the cost but also raises environmental concerns due to metal leaching. researchgate.net

Immobilizing homogeneous catalysts on solid supports is a strategy to overcome these separation issues. However, this approach can lead to other problems, such as lower reaction rates and reduced selectivity. researchgate.net The process of immobilization itself adds to the cost and complexity of the catalyst preparation. researchgate.net Furthermore, many homogeneous catalysts are not inherently stable, making their immobilization and reuse economically unviable. researchgate.net For heterogeneous catalysts, issues such as catalyst deactivation over time, limited diffusion of reactants to the active sites within porous supports, and the potential for metal leaching into the product stream remain significant hurdles. researchgate.net

Metal-Free Synthesis Approaches for this compound

In the quest for more sustainable and cost-effective synthetic methods, metal-free approaches for N-formylation have gained considerable attention. These methods avoid the use of expensive and potentially toxic metal catalysts, offering a greener alternative.

Electrochemical methods provide a novel and sustainable route for the N-formylation of amines. nih.gov This technique utilizes electricity to drive the chemical transformation, often under mild conditions and without the need for external oxidants or catalysts. The synthesis of N-methylformamide, a close analog of this compound, has been demonstrated through the electrochemical N-formylation of methylamine (B109427) using methanol as both the reagent and solvent. nih.gov

The reaction is typically carried out in an electrochemical cell with a simple glassy carbon electrode. nih.gov Under optimized conditions, a faradaic efficiency of up to 34% for methylformamide synthesis has been achieved in a neutral electrolyte like NaClO4. nih.gov Mechanistic studies have revealed two primary reaction pathways: the direct oxidation of a hemiaminal intermediate and a route involving the formation of a methylisocyanide intermediate, which subsequently hydrates to form the formamide. nih.gov The dominant pathway can be influenced by the choice of electrolyte. nih.gov

Table 3: Faradaic Efficiency Optimization for Electrochemical N-Methylformamide Synthesis

Parameter Varied Condition Faradaic Efficiency (%)
Potential (V vs SCE) 2.5 ~25
3.0 ~34
3.5 ~28
Electrolyte (0.1 M) NaClO4 34 ± 0.4
NaOH ~22
H2SO4 ~5

Standard conditions: 0.5 M MeNH2, 0.1 M electrolyte in methanol, GC working electrode, graphite counter electrode, 3.0 V vs SCE, 1 h, divided cell.

Sustainable Methodologies for this compound Synthesis

The quest for more environmentally benign chemical processes has led to the development of sustainable methods for this compound synthesis. A prominent approach is the use of electrochemical synthesis, which offers a pathway to greener chemical manufacturing by employing electricity to drive reactions, thereby reducing the reliance on conventional reagents. orgsyn.orggoogle.com

Electrochemical N-formylation of amines represents a transformative approach to amide synthesis. semanticscholar.orgscispace.com This method can utilize simple and abundant starting materials, such as methanol and methylamine, to produce formamides. semanticscholar.orgscispace.com The process is typically facilitated by a simple glassy carbon electrode and can achieve significant faradaic efficiencies. For instance, in the electrosynthesis of methylformamide, a faradaic efficiency of up to 34% has been reported in a neutral NaClO₄ electrolyte. semanticscholar.orgscispace.com This technique underscores the potential to unlock metal-free, sustainable routes to valuable nitrogen-containing compounds, paving the way for greener chemical production. semanticscholar.orgscispace.com

The oxidative electrochemical route involves the oxidation of a C1 source like methanol to an intermediate such as formaldehyde, which then reacts with the amine. semanticscholar.orgscispace.com This contrasts with reductive routes that might use carbon dioxide and a nitrogen source. semanticscholar.org While the reductive pathways can utilize waste streams, they often necessitate complex and expensive platinum-group metal electrodes, limiting their practicality. semanticscholar.org The oxidative pathway, however, can be performed with more accessible, metal-free electrode materials, representing a significant step towards more sustainable industrial processes. semanticscholar.orgscispace.com

Green Chemistry Principles in this compound Production

The production of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry, which provide a framework for creating more sustainable chemical processes. rsc.orgnih.govresearchgate.netnih.govgoogle.com

PrincipleApplication in this compound Synthesis
Prevention Designing syntheses to minimize waste, such as the CO2-hydrosilane method which aims for high conversion and selectivity. google.com
Atom Economy Maximizing the incorporation of all reactant atoms into the final product. Catalytic methods, like those using zinc catalysts, improve atom economy over stoichiometric reagents.
Less Hazardous Chemical Syntheses Using CO2 as a C1 building block is preferable to more toxic alternatives like carbon monoxide or phosgene. google.com
Designing Safer Chemicals While the product is defined, the process to make it can be designed to minimize risks associated with intermediates and byproducts.
Safer Solvents and Auxiliaries Moving towards solvent-free conditions or using greener solvents instead of traditional volatile organic compounds like toluene.
Design for Energy Efficiency Electrochemical methods and reactions that proceed under mild conditions (ambient temperature and pressure) reduce energy consumption. orgsyn.orgsemanticscholar.org
Use of Renewable Feedstocks Utilizing CO2, a greenhouse gas, as a feedstock contributes to a circular carbon economy. google.com
Reduce Derivatives Direct formylation methods avoid the need for protecting groups on the amine, simplifying the process and reducing waste. nih.govresearchgate.net
Catalysis Using catalytic reagents, such as organocatalysts or transition metal complexes, is superior to stoichiometric reagents, as they are required in smaller amounts and can be recycled. rsc.orggoogle.com
Design for Degradation Focuses on the end-of-life of the product itself, ensuring it breaks down into innocuous substances.
Real-time Analysis for Pollution Prevention Employing in-situ monitoring techniques, like FTIR spectroscopy, allows for real-time control to prevent the formation of hazardous byproducts. semanticscholar.org
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the potential for accidents. Using CO2 under moderate pressure is safer than handling highly toxic gases. rsc.org

Boric Acid as a Chemical Dehydrating Agent in this compound Synthesis

The conventional synthesis of this compound from N-methylaniline and formic acid is a reversible equilibrium reaction. The water generated during the reaction can hydrolyze the product, hindering the reaction from reaching completion. A common strategy to overcome this is to remove the water as it forms, typically through azeotropic distillation.

An advanced methodology employs a chemical dehydrating agent to remove the water in situ. One such effective agent is metaboric anhydride, which can be generated directly in the reaction mixture from boric acid. In this process, boric acid is first refluxed in a water-immiscible solvent (such as toluene or xylene) to produce metaboric anhydride. Without separation, the N-methylaniline and formic acid are then added directly to this mixture.

The metaboric anhydride acts as a potent chemical dewatering agent, reacting with the water produced during the formylation reaction. This timely removal of water breaks the reaction equilibrium and drives the synthesis towards the product, resulting in a faster and more complete reaction. This method significantly reduces the required amount of formic acid and can eliminate the need for continuous azeotropic distillation during the synthesis of this compound.

Detailed Reaction Mechanisms of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. In-depth studies have elucidated the complex pathways involved in modern synthetic routes.

Mechanistic Investigations of N-Formylation with Carbon Dioxide and Hydrosilanes

The N-formylation of amines using carbon dioxide and a hydrosilane reducing agent is a complex process involving several competing reaction pathways. In-situ reaction monitoring and kinetic studies have revealed at least three potential pathways, with the dominant route depending on the specific substrates and reaction conditions.

The three proposed mechanisms are:

Pathway 1 (Direct Formoxysilane Formation): Involves the direct insertion of CO₂ into the Si-H bond of the hydrosilane to form a formoxysilane intermediate. This intermediate then reacts with the amine to yield this compound. This pathway is generally accessible for low-basicity amines like N-methylaniline, particularly in the absence of a catalyst.

Pathway 2 (Amine-Assisted Formoxysilane Formation): In the presence of a base catalyst, the amine (N-methylaniline) can form a carbamate salt that activates the hydrosilane, facilitating a much faster CO₂ insertion to form the formoxysilane. For N-methylaniline formylation, this pathway is often dominant. Kinetic studies show that the this compound product forms at the same rate as the hydrosilane is consumed, with no detectable intermediates, indicating a rapid subsequent reaction of the formoxysilane.

Pathway 3 (Silylcarbamate Intermediate): This pathway proceeds through a silylcarbamate intermediate. However, due to the low stability of the carbamate linkage with the weakly basic N-methylaniline, silylcarbamates are not typically observed in this specific reaction; instead, formoxysilanes are the detected intermediates, favoring Pathway 2.

PathwayKey IntermediateConditions Favoring Pathway for N-Methylaniline
1Formoxysilane (direct formation)Absence of a catalyst.
2Formoxysilane (amine-assisted)Presence of a base catalyst (e.g., [TBA][OAc]).
3SilylcarbamateGenerally not favored for low-basicity amines like N-methylaniline.

The reaction between N-methylaniline, CO₂, and triethoxysilane, for example, requires two equivalents of the hydrosilane and CO₂ to produce one equivalent of this compound, with the simultaneous formation of formic acid and a siloxane.

Electrosynthesis Reaction Pathways and Intermediates

Electrochemical N-formylation provides a modern, sustainable route to formamides, proceeding through distinct reaction pathways. semanticscholar.orgscispace.com Mechanistic studies, often using in-situ Fourier-transform infrared (FTIR) spectroscopy, have identified two primary routes for the formation of N-methylformamide, which serve as a model for this compound. semanticscholar.orgscispace.com

The initial step in the oxidative pathway is the electrochemical oxidation of an alcohol (like methanol) at the anode to produce an aldehyde intermediate, such as formaldehyde. semanticscholar.orgscispace.com This aldehyde then reacts with the amine. From this point, the mechanism can diverge:

Hemiaminal Oxidation Pathway: The formaldehyde and amine react to form a hemiaminal intermediate. This hemiaminal is then directly oxidized at the electrode surface to yield the final formamide product. This is considered the dominant pathway in neutral electrolytes like NaClO₄. scispace.com

Isocyanide Pathway: The hemiaminal intermediate can undergo oxidation and dehydration to form an isocyanide. scispace.com This highly reactive intermediate is then hydrated to produce the formamide. This pathway is more prevalent in acidic (H₂SO₄) or basic (NaOH) conditions. scispace.com

Methylisocyanide as a Key Intermediate

A significant finding in the study of electrochemical formamide synthesis is the identification of methylisocyanide as a key reaction intermediate. semanticscholar.orgscispace.com While isocyanides are typically toxic and difficult to handle, electrosynthesis allows for their safe, in-situ generation and consumption. semanticscholar.org

The presence of the methylisocyanide intermediate has been confirmed through several experimental methods:

In-situ FTIR Spectroscopy: This technique allows for the direct observation of species forming and being consumed at the electrode surface during the reaction, providing evidence for the transient isocyanide species. semanticscholar.orgscispace.com

Ugi Multicomponent Reaction: To further validate its presence, the reaction mixture after electrolysis can be subjected to an Ugi reaction. This classic multicomponent reaction specifically utilizes an isocyanide as one of its key reactants. A successful Ugi reaction, confirmed by identifying the expected product via HPLC and mass spectrometry, provides definitive proof that the isocyanide was generated as an intermediate during the electrosynthesis. semanticscholar.orgscispace.com

This novel mechanistic insight not only deepens the understanding of the electrochemical process but also highlights the potential of electrosynthesis to safely handle and utilize reactive intermediates in chemical manufacturing. semanticscholar.orgscispace.com

Thermodynamic and Kinetic Considerations in this compound Synthesis

The synthesis of this compound from N-methylaniline and formic acid is fundamentally governed by the principles of chemical equilibrium. The reaction is a reversible process, characterized as an equilibrium between N-formylation and the hydrolysis of the resulting amide. organic-chemistry.orgacs.org This thermodynamic characteristic necessitates strategic intervention to drive the reaction toward the desired product. To achieve high yields, the equilibrium must be continuously shifted in favor of this compound formation.

In a typical procedure using toluene as the solvent, the reaction is carried out at the boiling point of the toluene-water azeotrope (87–88 °C) and takes approximately 5 to 6 hours to complete, achieving yields in the range of 93–97%. orgsyn.org Alternative approaches have been developed to manage the water byproduct, such as the use of a chemical dewatering agent like metaboric anhydride, which also serves to break the equilibrium and promote a fast and thorough reaction. acs.org

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly through quantum mechanical methods, offers profound insights into the reaction mechanisms of this compound synthesis. While studies on the direct reaction of N-methylaniline with formic acid are not prevalent in the searched literature, significant computational work has been performed on alternative synthesis routes, such as the N-formylation using carbon dioxide (CO₂) and a hydrosilane reductant (e.g., phenylsilane).

Density Functional Theory (DFT) has been instrumental in elucidating the mechanistic pathways of N-methylaniline formylation using CO₂ and phenylsilane. DFT calculations, specifically at the M05-2X(THF, SMD)/6-311++G**//M05-2X/6-31G* level of theory, have shown that this three-component reaction does not proceed by direct interaction of the amine with CO₂. Instead, the reaction is initiated by the reduction of CO₂ with the hydrosilane to form a formoxysilane (FOS) intermediate.

This initial hydrosilylation step is calculated to be the rate-determining step (RDS) for the entire reaction sequence, possessing a high activation free energy barrier of 41.6 kcal/mol. Once the formoxysilane species is generated, the subsequent steps—its reaction with N-methylaniline to form this compound and the further reduction to byproducts—are kinetically much more favorable. Mechanistic studies have confirmed that for amines with low basicity, such as N-methylaniline, the reaction proceeds via this pathway where formoxysilanes are formed, which then react with the amine to yield the final formamide product.

These computational findings align with experimental observations and provide a detailed molecular-level understanding of the reaction landscape, highlighting the critical role of the silyl formate intermediate in the catalytic cycle.

Based on the conducted search, no specific studies employing the Møller–Plesset perturbation theory (MP2) for the elucidation of the this compound synthesis mechanism were found. The computational research available focuses primarily on Density Functional Theory (DFT) methodologies.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is paramount for maximizing the yield, purity, and efficiency of this compound synthesis. Key parameters that are manipulated include the choice of solvent, reaction temperature, and pressure.

The choice of solvent plays a critical role in the synthesis of this compound, particularly in the classical method involving N-methylaniline and formic acid. The primary function of the solvent in this context is to facilitate the removal of water, thereby driving the reaction equilibrium towards the product. Non-polar, water-immiscible solvents that form an azeotrope with water are ideal for this purpose.

Toluene is a commonly used solvent that effectively removes water through azeotropic distillation, leading to high reaction efficiency and yields of 93–97%. orgsyn.org Benzene (B151609) can also be employed for the same purpose. orgsyn.org The use of such a solvent is crucial for efficiency; syntheses performed by simply heating the amine and formic acid together without a water-carrier have been reported to produce significantly lower yields of only 40–50%. orgsyn.org In alternative synthesis routes, such as those using CO₂ and a hydrosilane, polar solvents like dimethylformamide (DMF) or acetonitrile are often used to enhance the nucleophilicity and basicity of the amine, which can activate the organosilane.

Table 1: Effect of Solvent on this compound Synthesis Yield

ReactantsSolventMethodYield (%)
N-methylaniline, Formic acidTolueneAzeotropic Distillation93–97%
N-methylaniline, Formic acidNone (neat)Direct Heating40–50%
N-methylaniline, FormamideGlacial Acetic AcidHeating67.5%
N-methylaniline, CO₂, PhSiH₃Dimethylformamide (DMF)Catalytic, Room Temperature>99%

Temperature and pressure are critical parameters that directly influence reaction kinetics, equilibrium, and the stability of reactants and products. In the synthesis from N-methylaniline and formic acid, the temperature is dictated by the boiling point of the azeotropic mixture. The reaction proceeds by heating to reflux; initially, the vapor temperature is that of the toluene-water azeotrope (87–88 °C). orgsyn.org Once the water is removed, the temperature rises to the boiling point of the solvent (108–110 °C for toluene), indicating the reaction is nearing completion. orgsyn.org After the reaction, purification is typically achieved by vacuum distillation, where reduced pressure (e.g., 8 mm Hg) allows the product to boil at a lower temperature (114–121 °C), preventing potential thermal decomposition. orgsyn.org

In catalytic systems using CO₂ as the C1 source, temperature and pressure can significantly affect selectivity. For instance, the formylation of N-methylaniline can be achieved with high selectivity at room temperature and atmospheric or slightly elevated CO₂ pressure (1-10 bar). However, increasing the temperature (e.g., to 80-100 °C) and pressure can favor the subsequent reduction of the formamide to produce the N-methylated product, N,N-dimethylaniline, thereby reducing the yield of this compound. nih.gov In some high-pressure syntheses, carbon monoxide has been used at pressures of 28 kg/cm ² and temperatures of 100 °C to achieve high conversion to this compound. prepchem.com

Table 2: Influence of Temperature and Pressure on N-Methylaniline Conversion and Product Selectivity

C1 SourceCatalyst/ReductantPressureTemperatureProduct(s)
Formic AcidNone/TolueneAtmospheric87-110 °CThis compound
Carbon MonoxideSodium formanilide28 kg/cm ²100 °CThis compound
Carbon Dioxide[VBTAm]Cl/PhSiH₃1 barRoom Temp.This compound (>96% yield)
Carbon Dioxide[VBTAm]Cl/PhSiH₃10 bar100 °CN,N-dimethylaniline (major product)
Carbon DioxideC-scorpionate/NaBH₄5 bar30-80 °CThis compound & N,N-dimethylaniline

Additive Effects and Their Mechanistic Implications

The synthesis of this compound, a crucial solvent and reagent in various chemical processes, is often optimized through the introduction of additives. These substances can range from catalysts that lower the activation energy of the reaction to dehydrating agents that shift the reaction equilibrium. A thorough understanding of their effects is paramount for developing efficient and selective synthetic routes.

The primary mechanism in many N-formylation reactions involves the activation of the formylating agent, making its formyl group more susceptible to nucleophilic attack by the amine. Additives are central to this activation. For instance, in the reaction of N-methylaniline with formic acid, acid catalysts can protonate the carbonyl oxygen of formic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the subsequent attack by the nitrogen atom of N-methylaniline.

Recent research has explored a variety of additives to enhance the synthesis of this compound and related formamides. These can be broadly categorized as catalysts (including Lewis acids, solid acids, and transition metals) and dehydrating agents.

Catalytic Additives: Enhancing Reaction Rates and Selectivity

A diverse array of catalysts has been investigated to improve the efficiency of N-formylation reactions. Lewis acids, such as zinc chloride (ZnCl₂), tin(II) chloride (SnCl₂), and lanthanum(III) chloride (LaCl₃), have been shown to be effective. The catalytic action of Lewis acids is believed to involve the coordination of the metal ion to the carbonyl oxygen of the formylating agent, which, similar to protonation, increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine.

Solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (NP@SO₃H), offer advantages in terms of reusability and ease of separation. The proposed mechanism for these catalysts involves the interaction of the sulfonic acid group with the carbonyl oxygen of formic acid via hydrogen bonding, which activates the formyl group for the subsequent reaction with the amine.

Transition metal catalysts have also been employed, particularly in synthetic routes that utilize carbon dioxide (CO₂) as a C1 source. For example, a catalyst system composed of zinc acetate (Zn(OAc)₂) and 1,10-phenanthroline has been shown to be effective for the N-formylation of N-methylaniline with CO₂ and a hydrosilane. rsc.org The proposed mechanism suggests that the basic acetate anion of the catalyst plays a key role in activating both the Si-H bond of the hydrosilane and the N-H bond of the amine. rsc.org

The following table summarizes the results from a study on the N-formylation of N-methylaniline using a polymeric ionic liquid (p[VBTAm]Cl) as a catalyst with CO₂ and phenylsilane (PhSiH₃). The data highlights the influence of reaction conditions on the yield and selectivity towards this compound (A) versus the N-methylated product, N,N-dimethylaniline (B).

Data adapted from a study on the N-formylation and N-methylation of N-methylaniline catalyzed by [VBTAm]Cl and p[VBTAm]Cl. researchgate.net

Dehydrating Agents: Shifting the Reaction Equilibrium

In N-formylation reactions that produce water as a byproduct, the removal of water is crucial to drive the reaction towards the product side and achieve high yields. A common laboratory and industrial practice is the use of azeotropic distillation. For instance, in the synthesis of this compound from N-methylaniline and formic acid, toluene is often used as a solvent to form an azeotrope with water, which is then removed by distillation.

Chemical dehydrating agents can also be employed. One innovative approach involves the use of metaboric anhydride as a chemical dewatering agent. This additive reacts with the water produced during the reaction, effectively removing it from the system and thus shifting the equilibrium to favor the formation of this compound. This method has been reported to make the reaction faster and more complete.

Mechanistic Insights from Kinetic Studies

Kinetic studies are instrumental in elucidating the mechanistic details of these reactions. By examining the effect of reactant and additive concentrations on the reaction rate, valuable information about the rate-determining step and the role of each species in the reaction mechanism can be obtained.

For instance, in the oxidative N-formylation of secondary amines using a bimetallic AuPd–Fe₃O₄ catalyst and methanol as the formyl source, kinetic experiments can help to probe the reaction mechanism. nih.gov The following table presents kinetic data for the N-formylation of N-methylbenzylamine, showcasing the change in product concentration over time.

Kinetic data for the N-formylation of N-methylbenzylamine. Adapted from a study on oxidative N-formylation catalyzed by reusable bimetallic AuPd–Fe₃O₄ nanoparticles. nih.gov

The effect of various additives on the yield of N-formylated products can also be systematically studied. The table below, adapted from a study on the N-formylation of amines with formic acid/ethyl formate, illustrates the impact of the formylating agent on the product yield for different amine substrates.

Data adapted from a study on the N-formylation of amines using formic acid/ethyl formate under catalyst- and solvent-free conditions.

Spectroscopic and Computational Characterization of N Methylformanilide and Its Interactions

Advanced Spectroscopic Investigations of N-Methylformanilide

Advanced spectroscopic techniques are crucial for elucidating the structural and dynamic properties of this compound (NMF). These methods provide detailed insights into its conformational landscape, vibrational modes, and electronic structure.

Rotational Spectroscopy and Conformer Analysis

This compound can exist in two primary conformations: cis and trans, arising from rotation around the C-N amide bond. colostate.edu Quantum chemical calculations indicate that the trans conformer is more stable than the cis conformer. aanda.org

Researchers have utilized absorption spectrometers to measure the rotational spectra of this compound over a wide frequency range. capes.gov.brresearchgate.net The Rho-axis method and the RAM36 code are employed to analyze the complex spectra, allowing for the assignment of thousands of line frequencies. capes.gov.brresearchgate.net These studies have successfully characterized the rotational spectra of the ground, first, and second excited torsional states of the trans conformer. capes.gov.brresearchgate.net The detailed analysis of these spectra provides precise rotational constants and information about the molecule's geometry and conformational stability. rsc.org

Infrared Matrix Isolation Spectroscopy

Infrared (IR) matrix isolation spectroscopy is a powerful technique for studying the vibrational properties of molecules in an inert environment, which minimizes intermolecular interactions. rsc.orgrsc.org In this method, this compound vapor is co-deposited with a large excess of an inert gas, such as argon or neon, onto a cold substrate. rsc.orgrsc.org

The IR spectra of matrix-isolated this compound have been well-characterized, revealing the vibrational modes of both the trans and cis conformers. rsc.org The trans conformer is the dominant species, with the cis conformer present in a much smaller abundance (around 5% in the gas phase at room temperature). rsc.org The spectra clearly show distinct absorption bands corresponding to the various vibrational modes, including the N-H, C-H, and C=O stretching vibrations. researchgate.net

Studies have also investigated the formation of this compound aggregates and complexes with other molecules, such as water, in the matrix. rsc.orgrsc.org The formation of dimers and other aggregates is evidenced by the appearance of new bands in the IR spectrum. rsc.org Furthermore, the interaction of this compound with molecules like nitrogen and carbon monoxide has been studied, revealing the formation of weakly bound complexes stabilized by hydrogen bonds. rsc.org For instance, the N-H group of trans-N-Methylformanilide can act as a proton donor in weak hydrogen bonds with N₂ or CO. rsc.org

The photodissociation of this compound isolated in solid parahydrogen has also been investigated using FTIR spectroscopy. researchgate.netaip.org Irradiation at 193 nm leads to the cleavage of the C-N peptide bond as a primary dissociation channel. aip.org

NMR and FTIR Spectroscopic Applications in Characterization

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are routinely used for the characterization of this compound. rsc.org

NMR Spectroscopy:

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.orgchemicalbook.com

The ¹H NMR spectrum of this compound typically shows signals for the formyl proton, the aromatic protons, and the N-methyl protons. ichemical.comrsc.org The chemical shift of the formyl proton is particularly sensitive to the molecular environment. rsc.org

The presence of cis and trans conformers can lead to distinct sets of signals in the NMR spectra, especially at low temperatures. colostate.edu However, due to rapid interconversion at room temperature, averaged signals are often observed. colostate.edu Studies have shown that the trans conformer is the predominant form in solution. nih.gov

Two-dimensional NMR techniques, such as ¹H-¹⁵N HMBC, can be used to probe the presence of minor conformers that might be hidden in one-dimensional spectra. arxiv.org

FTIR Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in this compound and to study intermolecular interactions. nih.govtandfonline.com

The IR spectrum of this compound shows characteristic absorption bands for the C=O stretching, N-H bending (in secondary amides if present), and C-N stretching vibrations. nih.govchemicalbook.com

The position and intensity of the C=O stretching band are sensitive to the formation of hydrogen bonds. rsc.org In studies of binary mixtures, changes in the FTIR spectra can provide insights into the specific interactions, such as hydrogen bond formation, between this compound and other molecules. tandfonline.comresearchgate.net

Computational Chemistry Studies on this compound

Computational chemistry provides a powerful lens through which to examine the molecular properties and interactions of this compound at an atomic level. These theoretical approaches complement experimental findings and offer deeper insights into the molecule's behavior.

Quantum Chemical Calculations of Molecular Conformations and Energetics

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are extensively employed to investigate the conformational landscape and energetics of this compound. nih.govmdpi.com These calculations help in understanding the relative stabilities of different conformers and the energy barriers separating them.

Studies have confirmed that this compound exists in two stable rotameric forms, trans and cis, with the trans conformer being energetically more favorable. aanda.org The energy difference between the two conformers has been calculated to be approximately 466 cm⁻¹ (or 666 K). aanda.org The theoretical description of the rotational spectrum of the trans conformer is complicated by the low barrier to internal rotation of the methyl group, which leads to strong torsion-rotation interactions. aanda.org

Computational methods are also crucial for interpreting experimental spectroscopic data. For instance, calculated vibrational frequencies and intensities for different conformers and their complexes aid in the assignment of experimental infrared spectra obtained from matrix isolation studies. rsc.orgresearchgate.net These calculations can predict how complexation with other molecules, such as argon, nitrogen, or water, perturbs the vibrational frequencies of this compound. rsc.org

The table below summarizes key energetic data for this compound conformers based on computational studies.

PropertyValueMethodReference
trans-cis Energy Difference466 cm⁻¹ (666 K)Quantum Chemical Calculation aanda.org
Barrier to Methyl TorsionLowQuantum Chemical Calculation aanda.org

Intermolecular Interactions and Hydrogen Bonding involving this compound

Computational studies are vital for understanding the nature and strength of intermolecular interactions, particularly hydrogen bonding, in which this compound participates. These interactions are fundamental to its properties in the liquid state and in solution.

N-Methylformamide, a related compound, has been extensively studied as a model for the peptide bond. arxiv.org Computational studies on N-methylformamide have shown that it can form hydrogen bonds of the C=O···H-N type, leading to self-association into chains and cyclic oligomers. nih.govarxiv.org Density functional theory (DFT) calculations have indicated that liquid N-methylformamide likely exists as polymers formed by the self-association of trans-NMF units. nih.gov

Similar hydrogen bonding patterns are expected for this compound. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group in a primary or secondary amide analog would be a hydrogen bond donor. mdpi.com Theoretical investigations of complexes between trans-N-methylformamide and molecules like water, nitrogen, and carbon monoxide have shown that weak hydrogen bonds play a significant role in their stabilization. rsc.org For example, the N-H group of trans-NMF can act as a proton donor in N-H···N and N-H···C hydrogen bonds. rsc.org

The Constrained Space Orbital Variation (CSOV) method has been used to decompose the intermolecular interaction energy in the N-methylformamide dimer, providing insights into the contributions of electrostatic, Pauli repulsion, and charge transfer components. nih.gov Such analyses are crucial for developing accurate molecular mechanics force fields for simulating larger systems containing amide functionalities. rsc.org

N-H···π Hydrogen Bonding in N-Methylformamide−Benzene (B151609) Complexes

The interaction between a peptide N-H group and an aromatic ring, known as an N-H···π hydrogen bond, is a significant non-covalent force contributing to the structure and stability of proteins. To elucidate the nature and strength of this interaction, the N-methylformamide-benzene complex has been extensively studied as a prototypical model system using computational methods such as density functional theory (DFT) and Møller-Plesset second-order perturbation theory (MP2). researchgate.netacs.org

Computational studies have focused on determining the geometry and binding energy of the N-methylformamide-benzene complex. The optimized interaction distance between the N-methylformamide and benzene molecules varies depending on the level of theory used. At the B3LYP/6-31G(d,p) level, the calculated distance is approximately 3.6 Å, while the MP2/6-31G(d,p) level predicts a shorter distance of about 3.2 Å. researchgate.netacs.org This shorter distance at the MP2 level suggests a stronger interaction, which is reflected in the calculated binding energies.

The binding energy of this complex is a key parameter for understanding the strength of the N-H···π interaction. Calculations corrected for basis set superposition error (BSSE) provide a more accurate estimation of the interaction strength. For instance, the binding energy calculated at the MP2/cc-pVTZ level, based on the MP2/6-31G** geometry, is -4.37 kcal/mol. researchgate.netrsc.org This value is comparable in strength to conventional hydrogen bonds, such as the O-H···O interaction in a water dimer, highlighting the importance of the peptide N-H···π hydrogen bond in molecular stabilization. researchgate.net It has been noted that dispersion energy is a primary component in the binding of the peptide N-H group with aromatic systems. researchgate.net

The choice of computational method significantly impacts the calculated binding energy. The MP2 method generally predicts a stronger binding interaction compared to the B3LYP functional. researchgate.net The stabilizing effects of N-H···π interactions in a similar peptide model, Acetyl-Phe-Gly-Gly-N-Methyl amide, have been shown to range from -1.98 to -9.24 kcal/mol, further emphasizing the potential strength of this interaction. rsc.org

Table 1: Calculated Interaction Distances and Binding Energies for the N-Methylformamide-Benzene Complex

Computational MethodBasis SetOptimized Interaction Distance (Å)BSSE-Corrected Binding Energy (kcal/mol)Reference
B3LYP6-31G(d,p)~3.6-1.04 researchgate.net
MP26-31G(d,p)~3.2-2.71 researchgate.net
MP2cc-pVTZ--4.37 researchgate.netacs.org
MP26-311G**--3.52 researchgate.net

Topological Distribution of Charge Density Analysis (AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r). wiley-vch.de This method allows for the characterization and quantification of interactions, including weak hydrogen bonds, by identifying critical points in the electron density distribution. wiley-vch.deufs.ac.za

In the context of N-methylformamide (NMF), AIM analysis has been applied to characterize the hydrogen bonds it forms with various molecules. Although direct AIM studies on the this compound-benzene complex are not extensively documented, research on complexes of trans-N-methylformamide (t-NMF) with molecules such as dinitrogen (N₂), carbon monoxide (CO), and water (H₂O) provides valuable insight into the behavior of the N-H group as a hydrogen bond donor. nih.govtandfonline.com

The AIM theory identifies a bond critical point (BCP) between two interacting atoms, and the local properties at this point reveal the nature of the interaction. wiley-vch.de Key properties include the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. For hydrogen bonds, typical values of ρ range from 0.002 to 0.035 atomic units (a.u.), while the Laplacian values are generally between 0.024 and 0.139 a.u. frontiersin.org

In studies of t-NMF complexes with N₂ and CO, AIM analysis was used to confirm the presence of very weak N-H···N and N-H···C hydrogen bonds, where the N-H group of t-NMF acts as the proton donor. nih.gov Similarly, in a theoretical study of the N-methylformamide–water complex, AIM analysis was employed to detail the nature of the hydrogen bonding. tandfonline.com The sign of the Laplacian of the electron density (∇²ρ) at the BCP helps to distinguish between shared-shell interactions (typical of covalent bonds, ∇²ρ < 0) and closed-shell interactions (typical of ionic bonds, hydrogen bonds, and van der Waals interactions, ∇²ρ > 0). The total energy density, H(r), at the BCP can also be used to assess the degree of covalency in a hydrogen bond; a negative H(r) indicates a partially covalent character. frontiersin.org

The application of AIM theory to these related systems demonstrates its utility in providing a detailed, quantitative description of the intermolecular forces involving the amide group, which is central to the structure of this compound. This approach validates the existence of specific interactions and quantifies their strength and nature based on the fundamental properties of the electron density.

N Methylformanilide in Advanced Organic Synthesis and Catalysis

Role of N-Methylformanilide as a Formylating Reagent

This compound is widely employed as a reagent for introducing a formyl group (-CHO) onto various substrates. chemicalbook.com This capability is crucial for the synthesis of aldehydes, which are important intermediates in the production of pharmaceuticals, dyes, and other fine chemicals.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.org In this reaction, this compound reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to generate the Vilsmeier reagent, a chloroiminium salt. tcichemicals.commychemblog.com This electrophilic species then attacks the aromatic or heterocyclic ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the corresponding aldehyde. mychemblog.comchemistrysteps.com

The reaction is particularly effective for substrates with electron-donating groups. chemistrysteps.com For instance, this compound in the presence of POCl₃ has been successfully used for the formylation of various aromatic and heteroaromatic compounds. ijpcbs.comresearchgate.net The choice of the formylating agent, such as this compound over dimethylformamide (DMF), can influence the reaction's outcome and yield. researchgate.net

Table 1: Vilsmeier-Haack Reaction Overview

Component Role
This compound Formylating agent precursor
Phosphorus Oxychloride (POCl₃) Activating reagent to form the Vilsmeier reagent
Aromatic/Heterocyclic Substrate Nucleophile that undergoes formylation
Vilsmeier Reagent Electrophilic intermediate that attacks the substrate

This compound serves as an efficient formylating agent for organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). chemicalbook.comtcichemicals.comorgosolver.com This reaction provides a direct route to aldehydes from these highly reactive nucleophilic species. The general approach involves the addition of the organometallic reagent to this compound, which acts as a formyl group donor.

This method is a key step in the Bouveault aldehyde synthesis. tcichemicals.com The use of N-substituted formamides like this compound is advantageous as they can prevent over-addition or reduction side reactions that are common with more reactive electrophiles. researchgate.net For example, the reaction of a Grignard reagent with this compound forms a stable intermediate that, upon acidic workup, yields the desired aldehyde. researchgate.net This approach has been applied to a variety of organometallic species, including aryl, alkyl, vinyl, and acetylenic Grignard reagents. researchgate.net

The Vilsmeier-Haack reaction using this compound is a valuable tool for the synthesis of specific aromatic aldehydes and, notably, thiophenecarboxaldehydes. Thiophenecarboxaldehydes are important building blocks in the synthesis of pharmaceuticals and materials with specific electronic properties.

The formylation of thiophene (B33073) derivatives with this compound and phosphorus oxychloride typically occurs at the electron-rich 2-position of the thiophene ring. For instance, benzothiophene (B83047) can be lithiated and subsequently formylated with this compound to produce benzothiophene-2-carboxaldehyde in good yield. researchgate.net This method has been shown to be more efficient than using DMF in some cases. researchgate.net The reaction conditions, such as temperature, can be controlled to optimize the yield of the desired aldehyde. This methodology is adaptable for introducing formyl groups at specific positions on more complex thiophene-based structures.

This compound in C-N Bond Transformations

Beyond its role in formylation, this compound is a key substrate in the study and application of catalytic C-N bond transformations. These reactions are fundamental in organic chemistry for the synthesis and modification of amines and other nitrogen-containing compounds.

The selective cleavage of the C-N bond in amides via hydrogenolysis is a challenging yet valuable transformation. N-methylated formanilides, including this compound itself, have been used as model substrates to develop catalysts for this reaction. Molybdenum-based pincer complexes have shown remarkable activity and selectivity for the C-N hydrogenolysis of N-methylated formanilides. nih.govuio.noacs.org

In these reactions, this compound is converted to N-methylaniline and methanol (B129727) in the presence of a catalyst and hydrogen gas. uio.no The selectivity for C-N bond cleavage over C-O bond cleavage is a significant aspect of these catalytic systems. The reaction is believed to proceed through an anionic Mo(0) active species. nih.govuio.no The catalyst's resting state has been identified as a Mo-alkoxo complex formed from the alcohol product, which plays a dual role in facilitating the protolytic cleavage of the C-N bond while also affecting hydrogen activation. nih.govuio.no

Table 2: Catalytic Hydrogenation of this compound

Catalyst System Substrate Products Key Observation
Molybdenum Pincer Complex This compound N-methylaniline, Methanol High selectivity for C-N bond hydrogenolysis. nih.govuio.no

The catalytic hydrogenation of N-methylated formanilides can proceed via a deaminative pathway, which involves the cleavage of the C-N bond. uio.no This process can be understood by examining the reaction mechanism. For amide hydrogenation in general, the reaction can proceed through either C-N (hydrogenolysis) or C-O (hydrogenation) bond cleavage of a hemiaminal intermediate. uio.no

In the case of molybdenum-catalyzed reactions of N-methylated formanilides, the mechanism for C-N bond cleavage has been computationally studied. rsc.org This differs from mechanisms proposed for other metals like iron. rsc.org Ruthenium pincer complexes have also been shown to be highly effective for the hydrogenation of amides, including formamides, to the corresponding amines and alcohols under mild conditions. acs.org Mechanistic studies suggest that these reactions can proceed through a metal-ligand cooperation pathway involving a Ru-amido/amine intermediate. acs.org The interplay between the reduction of the amide's carbonyl group and the stability of intermediates plays a crucial role in determining the reaction pathway and the selectivity for deaminative hydrogenation. nih.gov

Applications in Polymer Production and Dyeing Industry

This compound finds applications in the polymer and dyeing industries due to its unique properties as both a solvent and a chemical intermediate. chemimpex.com

In polymer production, it is utilized in the creation of specialty polymers, contributing to enhanced material properties such as improved flexibility and thermal stability. chemimpex.com It can also function as a solvent in the manufacturing process of certain polymers, including polyurethanes and polyacrylonitrile. longchangchemical.com

The compound serves as a valuable intermediate in the synthesis of various dyes and pigments. chemimpex.com In the textile dyeing industry, it is primarily employed as a swelling agent or carrier, a substance that facilitates the dyeing of synthetic fibers. researchgate.netbtraindia.com Its use can lead to improved dye adherence and more vibrant colors on fabrics. chemimpex.com

Swelling Agent in Meta-Aramid Fiber Dyeing

Meta-aramid fibers, known by trade names such as Nomex, are high-performance materials characterized by excellent thermal stability and flame retardance. rsc.org However, their highly crystalline structure and the strong hydrogen bonding between polymer chains make them notoriously difficult to dye using conventional methods. btraindia.comrsc.org

This compound addresses this challenge by acting as an effective swelling agent. btraindia.com It penetrates the fiber structure and disrupts the intermolecular hydrogen bonds, causing the fiber to swell. This "opening up" of the polymer matrix allows dye molecules to diffuse into the fiber more easily. btraindia.comnih.gov This technique has proven particularly effective for dyeing meta-aramid fibers with cationic dyes, resulting in good color depth and fastness properties. researchgate.netresearchgate.net

Research has shown that the use of this compound significantly enhances the dyeability of these advanced fibers. btraindia.com The optimal conditions for swelling are generally found to be at a temperature range of 80–100°C, using an aqueous solution containing 10–20% this compound by volume. Kinetic studies of this process with dyes like Basic Blue 41 indicate that the dye adsorption mechanism follows a pseudo-second-order model. Swelling agents like this compound work by interacting with both the fiber and the dye, effectively expanding the pores within the fiber to facilitate dye penetration. nih.gov

Table 2: Dyeing Meta-Aramid Fibers with this compound
ParameterValue/ObservationSource
FunctionSwelling Agent btraindia.com
MechanismDisrupts hydrogen bonds in fibers
Optimal Temperature80–100°C
Optimal Concentration10–20% (v/v) in aqueous solution
Adsorption Kinetics (for Basic Blue 41)Follows pseudo-second-order model

This compound as a Solvent in Chemical Transformations

This compound is a versatile polar aprotic solvent with the ability to dissolve a broad spectrum of organic compounds. chemimpex.comstarskychemical.com This characteristic makes it an excellent medium for various chemical reactions, often leading to enhanced reaction efficiency and higher product yields. chemimpex.comstarskychemical.com While it is immiscible with water, it is soluble in other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

As a solvent, this compound facilitates chemical transformations by effectively dissolving reactants and stabilizing intermediates. It promotes desired chemical reactions by interacting with substrates and catalysts on a molecular level. Its utility extends to analytical chemistry, where it is used as a solvent in chromatography and spectroscopy. chemimpex.com In more specific synthetic applications, such as the synthesis of pharmaceuticals and agrochemicals, it serves as a reliable reaction solvent. starskychemical.com The choice of solvent can be critical for the success of a reaction, and in processes like the catalytic hydrogenation of amides, the solvent environment plays a crucial role in the reaction's outcome. researchgate.net

Environmental and Toxicological Research on N Methylformanilide

Environmental Fate and Degradation Pathways of N-Methylformanilide

The environmental behavior of this compound is governed by its physicochemical properties. It has low water solubility and is not expected to be highly mobile in the environment. fishersci.sefishersci.com Information from its registration under the European Union's REACH regulations indicates that the substance is considered harmful to aquatic life with long-lasting effects, suggesting a degree of persistence and ecotoxicity. nih.goveuropa.eu

PropertyValueSource
Molecular FormulaC₈H₉NO nih.gov
Water SolubilityImmiscible fishersci.sefishersci.com
Vapor Pressure0.02 mmHg nih.gov
logP (Octanol/Water Partition Coefficient)1.1 nih.gov

Specific experimental studies on the atmospheric photo-oxidation of this compound are not extensively documented in publicly available literature. However, its chemical structure allows for predictions of its likely atmospheric fate. With a low vapor pressure, its tendency to volatilize is limited, but any portion that enters the atmosphere is expected to undergo degradation. nih.gov The primary degradation mechanism for similar aromatic compounds in the atmosphere is reaction with photochemically-produced hydroxyl (OH) radicals. For instance, the structurally related compound N-Phenylformamide is predicted to be degraded in the atmosphere by this reaction, with an estimated half-life of about 9 hours. nih.gov This suggests that this compound would also be susceptible to atmospheric degradation via this pathway.

Research and chemical reaction studies have identified potential degradation or transformation products of this compound. Under certain catalytic or decomposition conditions, it can be converted to N-methylaniline. rsc.org Some studies have also shown its decomposition can yield aniline. The formation of these substances is environmentally significant, as these transformation products are themselves recognized as hazardous chemicals. yufenggp.com The hydrolysis of this compound is also a relevant degradation pathway, proceeding through the formation of a tetrahedral intermediate. cdnsciencepub.com

Toxicological Mechanisms and Effects

Toxicological data for this compound is primarily available through aggregated summaries from regulatory bodies like the European Chemicals Agency (ECHA). These classifications point toward specific toxicological concerns based on submitted evidence.

Hazard ClassificationGHS CodeNotifying Party PercentageSource
Harmful if swallowedH30288.3% nih.gov
May cause an allergic skin reactionH31770% nih.gov
Causes skin irritationH31513.3% nih.gov
Causes serious eye irritationH31915% nih.gov
Harmful to aquatic life with long lasting effectsH41218.3% nih.gov

The most consistently reported toxicological effect of this compound is acute oral toxicity. According to GHS classifications provided by companies to ECHA, the substance is widely considered harmful if swallowed (Acute Toxicity, Oral, Category 4). nih.goveuropa.eumerckmillipore.com This classification indicates that ingestion can lead to systemic toxic effects. Further details from specific in-vivo studies detailing target organ toxicity following oral administration are limited in the available literature. It is also noted as a skin sensitizer, capable of causing an allergic skin reaction upon contact. nih.govmerckmillipore.com

Specific genotoxicity studies, such as the Ames test, for this compound are not readily found in the public domain. However, under the REACH regulation, the substance is identified as meeting the criteria for further assessment. europa.eu It is flagged as a substance predicted to possibly meet the criteria for carcinogenicity, mutagenicity, or reproductive toxicity, which triggers requirements for more extensive data submission by registrants. europa.eu This indicates that while confirmed genotoxicity data is not publicly established, the compound is under regulatory scrutiny for these potential effects.

Hepatotoxicity Mechanisms

Research into the hepatotoxicity of this compound (NMF) often occurs in the context of its role as a primary metabolite of the industrial solvent N,N-dimethylformamide (DMF). canada.caresearchgate.net The prevailing hypothesis is that the liver damage associated with DMF is mediated through its metabolic conversion to NMF. researchgate.net The mechanism of NMF-induced hepatotoxicity is believed to involve metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. researchgate.netresearchgate.net

This bioactivation process is thought to generate a highly reactive intermediate, likely methyl isocyanate (MIC). researchgate.netnih.gov Methyl isocyanate is a toxic species that can readily bind to cellular components. researchgate.netnih.gov Studies in mouse hepatocytes have shown that NMF's toxicity is linked to its metabolism into N-alkylcarbamoylating species. This metabolic process leads to the depletion of hepatic glutathione (B108866), a critical antioxidant, and an increase in lipid peroxidation, indicating oxidative stress.

The sequence of events is thought to involve the following steps:

  • Metabolism of NMF by CYP2E1 to form a reactive intermediate (e.g., methyl isocyanate). researchgate.netresearchgate.net
  • Depletion of intracellular glutathione pools as they are consumed in an attempt to neutralize the reactive metabolite. nih.gov
  • Induction of lipid peroxidation, causing damage to cellular membranes.
  • This cascade can lead to an imbalance in endoplasmic reticulum (ER) homeostasis, contributing to overall liver toxicity, characterized by necrosis. researchgate.net
  • Neurotoxicity and Immunotoxicity Studies

    Direct research on the neurotoxic and immunotoxic potential of this compound itself is limited in the available scientific literature. However, some inferences can be drawn from studies on related compounds and its use in specific chemical syntheses.

    In the context of neurotoxicity, this compound has been used as a chemical reagent in the synthesis of psychoactive phenethylamine (B48288) drugs known to have neurotoxic properties. researchgate.net This application, however, does not directly characterize the intrinsic neurotoxicity of this compound. One study evaluated several compounds for neurotoxic potential and found that the related compound N,N-dimethylformamide (DMF), which metabolizes to NMF, clustered with other non-neurotoxic substances in a specific in vitro assay using re-aggregating brain cell cultures. researchgate.net A material safety data sheet for N-methylformamide notes that no information is available on its neurotoxicity. coleparmer.com

    Regarding immunotoxicity, specific studies evaluating the effects of this compound on the immune system were not identified in the reviewed literature. A murine local lymph node assay to identify contact allergens showed that the solvent DMF, a precursor to NMF, could induce cell proliferation, though results have been inconsistent across different studies. canada.ca There is a lack of comprehensive data to assess whether this compound poses a significant risk of immunotoxicity.

    Endocrine Disruptor Screening

    This compound has not been extensively studied within major endocrine disruptor screening programs. However, its parent compound, N,N-dimethylformamide (DMF), and its structural analog, N-methylformamide, have been considered in these evaluations. The U.S. Environmental Protection Agency (EPA) established the Endocrine Disruptor Screening Program (EDSP) to assess chemicals for their potential to interact with the estrogen, androgen, and thyroid hormone systems. nih.govfederalregister.gov This is a tiered program involving initial screening (Tier 1) to identify potential interactions, followed by more definitive testing (Tier 2) to characterize any adverse endocrine-mediated effects. nih.govexponent.com

    Comparative Toxicological Analysis with Related Compounds

    The toxicity of this compound (in this context, often referred to as N-methylformamide or NMF) has been compared with structurally related formamides to understand the relationship between chemical structure and biological activity. Key comparators include N,N-dimethylformamide (DMF), N-ethylformamide (NEF), and formamide (B127407). nih.govnih.gov

    Studies in mouse hepatocytes have shown that NMF and NEF are the most cytotoxic compounds in this group, while DMF and formamide show little to no toxicity in the same in vitro system. nih.gov This suggests that the presence of a single N-alkyl group and a formyl proton is crucial for the hepatotoxic effect. The toxicity appears to be directly linked to the compound's ability to be metabolized into a reactive, carbamoylating species and subsequently deplete cellular glutathione stores. nih.gov NMF and NEF were both found to generate detectable levels of these metabolites and cause significant glutathione depletion, whereas DMF and formamide did not. nih.gov

    A notable species difference has also been observed. NMF is significantly more hepatotoxic in mice than in rats. researchgate.netnih.gov Mice metabolize NMF more extensively and at a faster rate than rats, which correlates with the higher susceptibility of mice to its liver-damaging effects. nih.gov In mice, NMF causes a dose-dependent depletion of liver non-protein sulfhydryl groups (primarily glutathione), a phenomenon not observed in rats. nih.gov

    The following table summarizes the comparative effects of N-methylformamide and its analogs based on in vitro studies in mouse hepatocytes.

    This comparative analysis underscores that the hepatotoxicity of these simple amides is not a general property of the chemical class but is instead highly dependent on specific structural features that allow for metabolic activation to a toxic intermediate. nih.gov

    Compound and PubChem CID Table

    Future Research Directions for N Methylformanilide

    Exploration of Novel Synthetic Routes and Catalysts

    The development of efficient and environmentally benign methods for the synthesis of N-Methylformanilide is a primary area of future research. Traditional methods often involve harsh conditions or toxic reagents, prompting the search for greener alternatives.

    One promising avenue is the use of carbon dioxide (CO2) as a C1 source for the N-formylation of amines. researchgate.netrsc.org This approach aligns with the principles of green chemistry by utilizing a renewable and abundant feedstock. Research in this area is focused on developing highly efficient catalytic systems. For instance, ethylenediaminetetraacetic acid (EDTA) has shown high catalytic activity for the N-formylation of N-methylaniline with CO2 under relatively mild conditions. mdpi.com Future work will likely explore other recyclable and cost-effective catalysts to improve yields and reaction conditions further. mdpi.com

    Another key area is the development of novel catalyst systems for existing synthetic routes. For example, Pd-ZnO/TiO2 catalysts have been investigated for the N-methylation of N-methylaniline to N,N-dimethylaniline, a reaction in which this compound is a key intermediate. researchgate.netresearchgate.net The performance of these catalysts is highly dependent on factors like reduction temperature and ZnO loading, suggesting that further optimization could lead to more selective and active catalysts. researchgate.net Similarly, while zeolite-based catalysts have been explored for the formylation of N-methylaniline, their catalytic activity and stability remain subjects of investigation, with some studies indicating that the reaction can proceed spontaneously under certain conditions without a catalyst. cuni.cz

    Electrochemical methods also present a sustainable pathway for N-formamide synthesis. nih.govnih.gov Recent studies have demonstrated the feasibility of electrochemical N-formylation of simple amines using methanol (B129727) as both a reagent and a solvent. nih.govnih.gov This approach avoids the need for traditional oxidizing or reducing agents and offers a high degree of control over the reaction. acs.org Future research will likely focus on expanding the substrate scope of these electrochemical methods and improving their Faradaic efficiency. nih.govnih.govacs.org

    The table below summarizes some of the novel catalysts being explored for the synthesis of this compound and related compounds.

    Catalyst SystemSynthetic RouteKey Research Focus
    Ethylenediaminetetraacetic acid (EDTA)N-formylation of amines with CO2Improving recyclability and reducing catalyst loading. mdpi.com
    Pd-ZnO/TiO2N-methylation of N-methylaniline via this compound intermediateOptimizing catalyst composition and reaction conditions for higher selectivity. researchgate.netresearchgate.net
    Zeolite-based catalystsFormylation of N-methylaniline with formic acidClarifying the catalytic behavior and stability of different zeolite forms. cuni.cz
    Glassy Carbon ElectrodeElectrochemical N-formylation of aminesExpanding substrate scope and improving Faradaic efficiency. nih.govnih.gov

    Advanced Mechanistic Studies using Integrated Computational and Experimental Approaches

    A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for the development of more efficient and selective methods. The integration of computational and experimental techniques is a powerful strategy to achieve this.

    Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of N-formylation of amines with CO2 and hydrosilanes. researchgate.net These studies have helped to identify key intermediates, such as formoxysilanes, and to propose different reaction pathways depending on the nature of the amine and the presence of a catalyst. researchgate.netacs.org Experimental techniques like in-situ reaction monitoring and kinetic studies provide valuable data to validate and refine these computational models. researchgate.netacs.org

    For example, in the N-formylation of N-methylaniline, mechanistic studies have revealed that the reaction pathway can be influenced by the basicity of the amine. acs.org For amines of low basicity, the reaction is proposed to proceed through the formation of a formoxysilane intermediate. acs.org In contrast, strongly nucleophilic amines may follow a different pathway involving the formation of a silylcarbamate intermediate. researchgate.net

    Electrochemical synthesis of formamides also presents a rich area for mechanistic investigation. In-situ Fourier-transform infrared spectroscopy (FTIR) has been used to identify two distinct reaction pathways for the electrochemical N-formylation of methylamine (B109427): the direct oxidation of a hemiaminal intermediate and a novel route involving the formation of methylisocyanide, which subsequently hydrates to yield the formamide (B127407). nih.govnih.gov

    Future research in this area will likely involve more sophisticated computational models and advanced spectroscopic techniques to probe the transition states and short-lived intermediates in these reactions. This will provide a more detailed molecular-level understanding of the catalytic cycles and help in the rational design of new and improved catalysts and reaction conditions.

    Development of Sustainable and Green Chemistry Applications

    This compound is not only a target for green synthesis but also a potential enabler of sustainable chemical processes. Its use as a solvent and reagent is being re-evaluated in the context of green chemistry.

    One of the key applications of this compound is as a swelling agent in the dyeing of meta-aramid fibers. fishersci.seresearchgate.net While effective, this application raises environmental concerns due to the potential for water contamination. researchgate.net Future research is focused on developing more eco-friendly dyeing processes that minimize the release of this compound and other carriers into the environment. researchgate.net This includes exploring the use of ionic liquids as an alternative medium for dyeing. researchgate.net

    The use of this compound in the Vilsmeier-Haack reaction for the formylation of reactive aromatics is another area where green chemistry principles can be applied. fishersci.se Research is ongoing to develop cleaner and more efficient versions of this reaction, potentially using alternative formylating agents or catalytic systems that reduce waste and avoid the use of hazardous reagents like phosphoryl chloride. fishersci.se

    Furthermore, the development of synthetic routes to this compound that utilize renewable feedstocks is a major goal of green chemistry. The synthesis of this compound from CO2 is a prime example of this approach. researchgate.net By converting a greenhouse gas into a valuable chemical, this process contributes to a more sustainable chemical industry. researchgate.net

    The table below highlights some of the green chemistry applications and research directions for this compound.

    Application AreaGreen Chemistry FocusFuture Research Direction
    Textile DyeingReducing environmental impact of dyeing processes. researchgate.netDevelopment of closed-loop systems and alternative, less toxic swelling agents. researchgate.net
    Organic Synthesis (Vilsmeier-Haack)Minimizing waste and use of hazardous reagents. fishersci.seExploration of catalytic and solvent-free reaction conditions.
    Chemical FeedstockUtilization of renewable resources. researchgate.netImproving the efficiency and economic viability of CO2-based synthesis. researchgate.net

    Comprehensive Environmental Risk Assessment and Mitigation Strategies

    As the applications of this compound and its derivatives expand, a thorough understanding of their environmental fate and potential toxicity is essential. While data on this compound itself is limited, information on structurally related compounds like N,N-dimethylformamide (DMF) and N-methylformamide (NMF) can provide valuable insights.

    DMF is known to be completely miscible with water, which allows it to move readily through soils. who.int However, it is also readily biodegradable by adapted microorganisms and activated sludge. who.intwho.int Bioaccumulation in aquatic organisms is considered to be low. who.intresearchgate.net N-methylformamide is also expected to biodegrade in the environment. nih.gov Given the structural similarities, it is plausible that this compound exhibits similar behavior, but specific studies are needed to confirm this.

    Future research should focus on a comprehensive environmental risk assessment of this compound. This would involve studies on its biodegradability in different environmental compartments (water, soil), its potential for bioaccumulation, and its toxicity to a range of aquatic and terrestrial organisms.

    Mitigation strategies for potential environmental contamination should also be developed. This includes optimizing industrial processes to minimize the release of this compound into waste streams and developing effective methods for treating contaminated water and soil. srlchem.com The development of more environmentally friendly alternatives for applications like textile dyeing will also be a crucial part of a long-term mitigation strategy. researchgate.net

    Elucidation of Broader Biological and Medicinal Relevance

    While this compound is primarily known for its applications in chemical synthesis, there is growing interest in exploring its biological and medicinal relevance. Research on related compounds has shown that the N-methylformamide moiety can be found in molecules with significant biological activity.

    For instance, derivatives of N-methylformamide have demonstrated antitumor properties in murine models. nih.gov The structure-activity relationship in these compounds suggests that specific functional groups play a crucial role in their efficacy. N-methylformamide has also been shown to sensitize colon carcinoma cells to the effects of certain chemotherapy drugs. chemicalbook.com

    The N-methyl group is a common feature in many pharmaceuticals, where it can be used to modulate properties like bioavailability and receptor binding. chemicalbull.com this compound itself is used as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. This would involve screening for a wider range of biological activities and investigating their mechanisms of action at the molecular level.

    Furthermore, understanding the metabolism of this compound in biological systems is crucial for assessing its potential therapeutic applications and toxicity. Studies on related compounds like N,N-dimethylformamide have identified N-(hydroxymethyl)-N-methylformamide as a major metabolite. who.int Similar metabolic studies on this compound would provide valuable information for any future drug development efforts.

    Q & A

    Basic Research Questions

    Q. What are the recommended safety protocols for handling N-Methylformanilide in laboratory settings?

    • Methodological Guidance :

    • Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation exposure .
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to its irritant properties .
    • First Aid : For eye exposure, flush with water for 15+ minutes; for skin contact, wash with soap and water. Avoid inducing vomiting if ingested; administer water/milk .
    • Storage : Keep in a cool, dry, well-ventilated area away from strong oxidizers (e.g., peroxides) .

    Q. How is this compound synthesized, and what are its key physical properties?

    • Synthesis : Commonly prepared via reaction of methylamine with formic acid derivatives or through formylation of N-methylaniline .
    • Physical Properties :

    • Boiling Point: 243–244°C; Melting Point: 8–13°C; Density: 1.095 g/cm³ .
    • Solubility: Immiscible in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
      • Characterization : Use NMR (¹H/¹³C), IR (C=O stretch at ~1650 cm⁻¹), and GC-MS for purity verification .

    Q. What are the primary applications of this compound in organic synthesis?

    • Vilsmeier-Haack Reaction : Acts as a formylating agent in the synthesis of aromatic aldehydes (e.g., 6-benzo[a]pyrenecarboxaldehyde). Typical conditions: 90°C in DMF with POCl₃ .
    • Catalytic Hydrogenation : Used as a substrate in selective C–N bond cleavage studies with molybdenum pincer complexes (e.g., 80% conversion under 24 h at 100°C with H₂) .

    Advanced Research Questions

    Q. How can researchers optimize the use of this compound in the Vilsmeier-Haack reaction for aromatic aldehyde synthesis?

    • Experimental Design :

    • Molar Ratios : Optimize POCl₃:this compound (typically 1:1 to 1.2:1) to balance reactivity and byproduct formation .
    • Solvent Choice : DMF enhances reaction efficiency due to its polarity and ability to stabilize intermediates .
    • Temperature Control : Maintain 90°C to prevent decomposition of the formamidinium ion intermediate .
      • Troubleshooting : Monitor reaction progress via TLC; quench with Na₂CO₃ to neutralize acidic byproducts .

    Q. What role does this compound play in the selective hydrogenation of amides, and how does the reaction mechanism proceed?

    • Mechanistic Insights :

    • Catalytic System : Molybdenum-pincer complexes (e.g., Mo-1a) selectively hydrogenate the C=O bond while preserving C–N bonds. DFT studies suggest a σ-bond metathesis pathway involving H₂ activation .
    • Substrate Specificity : this compound’s electron-rich aryl group enhances reactivity, achieving 80% conversion under 24 h at 100°C with 50 bar H₂ .
      • Methodology : Use ethanol as a co-solvent (≤50% v/v) to improve H₂ solubility without inhibiting the catalyst .

    Q. How does this compound function as a swelling agent for meta-aramid fibers, and what kinetic models describe its adsorption?

    • Application in Materials Science :

    • Swelling Mechanism : Disrupts hydrogen bonds in meta-aramid fibers, enabling dye penetration. Optimal swelling occurs at 80–100°C with 10–20% (v/v) this compound in aqueous solutions .
    • Adsorption Kinetics : Follows a pseudo-second-order model (R² > 0.99), with equilibrium adsorption capacities ~55 mg/g for Basic Blue 41 dye .
      • Analytical Methods : Use UV-Vis spectroscopy to quantify dye uptake and SEM to assess fiber morphology post-treatment .

    Q. How can researchers resolve contradictions in toxicity data for this compound?

    • Data Analysis :

    • Existing Gaps : No carcinogenicity data per ACGIH/IARC, but acute toxicity (LD50) remains unquantified .
    • Mitigation Strategies : Conduct in vitro assays (e.g., Ames test for mutagenicity) and chronic exposure studies in model organisms. Cross-reference ECHA and DSL classifications for regulatory compliance .

    Methodological Resources

    • Synthesis Optimization : Refer to Dai et al. (2007) for Vilsmeier-Haack reaction protocols .
    • Catalytic Studies : Follow Leischner et al. (2019) for hydrogenation conditions and microkinetic modeling .
    • Safety Compliance : Adopt OSHA and EC Directive guidelines for hazard management .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.